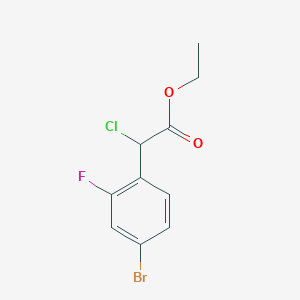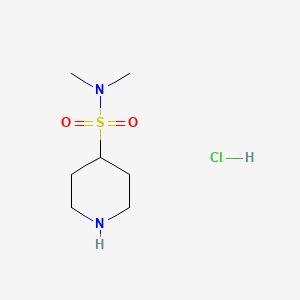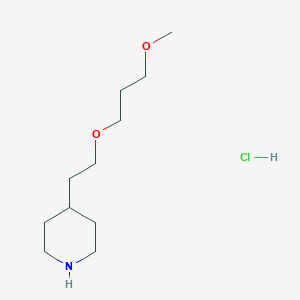
Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate
Übersicht
Beschreibung
Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate (EBFCA) is an organic compound that is used in scientific research for a variety of purposes. It is a small molecule that is composed of a bromine, fluorine, and chlorine atom. EBFCA has been studied for its potential applications in drug development, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
Reactions with Grignard Reagents
Ethyl chloroacetate's reactivity with Grignard reagents has been explored to yield desoxybenzoins and triarylethanols or -ethylenes, demonstrating its utility in synthetic organic chemistry for constructing complex molecules (Ando, 1959).
Synthesis and Crystal Structure
The synthesis and characterization of novel compounds derived from Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate, such as Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, have been detailed, highlighting its importance in the development of new materials with specific crystal structures (Sapnakumari et al., 2014).
Copolymerization Studies
Research on copolymerization of novel halogen, alkoxy, and alkyl ring-disubstituted derivatives, including those related to Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate, has been conducted to investigate their potential in creating new polymeric materials with enhanced properties (Hussain et al., 2019).
Anticancer Potential
The synthesis of derivatives of Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate has been explored for potential anticancer applications, with studies demonstrating cytotoxic activity against cancer cell lines, indicating its relevance in the development of new chemotherapeutic agents (Riadi et al., 2021).
Corrosion Inhibition
Investigations into the corrosion inhibition behavior of chalcone derivatives derived from Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate have shown promising results in protecting mild steel in hydrochloric acid solutions, suggesting applications in materials science and engineering to enhance the longevity and durability of metals (Lgaz et al., 2017).
Eigenschaften
IUPAC Name |
ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClFO2/c1-2-15-10(14)9(12)7-4-3-6(11)5-8(7)13/h3-5,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMNGZOYGXDOZJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-bromo-2-fluorophenyl)-2-chloroacetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(3-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1455622.png)

![2,7-Dichlorothiazolo[5,4-c]pyridine](/img/structure/B1455626.png)

![[3-Methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]amine hydrobromide](/img/structure/B1455630.png)


![4-[(4-Propoxyphenoxy)methyl]piperidine hydrochloride](/img/structure/B1455635.png)
![3-{[(4-Methoxybenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1455636.png)


![2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1455641.png)

